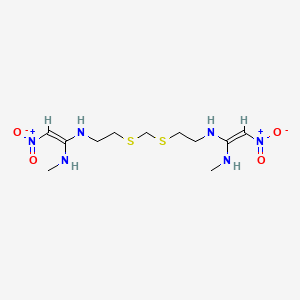
4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ブロモ-3-(ブロモメチル)-N-メトキシ-N-メチルベンズアミドは、ベンズアミド類に属する有機化合物です。この化合物は、ベンゼン環の4位と3位に臭素原子、3位にブロモメチル基、アミド窒素にメトキシ基とメチル基が結合していることを特徴としています。この化合物の分子式はC10H11Br2NO2です。
準備方法
合成経路と反応条件
4-ブロモ-3-(ブロモメチル)-N-メトキシ-N-メチルベンズアミドの合成は、通常、市販の前駆体から出発して複数の工程を伴います。一般的な合成経路の1つには、適切なベンズアミド前駆体の臭素化、続いてブロモメチル基の導入が含まれます。反応条件には、臭素化剤として臭素またはN-ブロモスクシンイミド(NBS)の使用が含まれ、反応は通常、ジクロロメタンまたはアセトニトリルなどの溶媒中で、制御された温度で行われます。
工業的製造方法
工業的な環境では、4-ブロモ-3-(ブロモメチル)-N-メトキシ-N-メチルベンズアミドの製造には、反応条件を正確に制御するために自動反応器を使用した大規模な臭素化反応が用いられます。連続フロー反応器の使用は、臭素化プロセスの効率と安全性を向上させることができます。また、再結晶またはクロマトグラフィーなどの精製工程が採用され、最終製品を高純度で得ることができます。
化学反応の分析
反応の種類
4-ブロモ-3-(ブロモメチル)-N-メトキシ-N-メチルベンズアミドは、以下を含むさまざまな化学反応を起こすことができます。
求核置換: 化合物中の臭素原子は、アミン、チオール、またはアルコキシドなどの求核剤と置換できます。
酸化: ブロモメチル基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: この化合物は、臭素原子を脱離させたり、アミド基をアミンに還元したりするために、還元反応を起こすことができます。
一般的な試薬と条件
求核置換: ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で、アジ化ナトリウム、チオラートカリウム、またはアルコキシドナトリウムなどの試薬を使用します。
酸化: 酸性または塩基性条件で、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用します。
還元: 無水溶媒中で、水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤を使用します。
主な生成物
求核置換: 異なる官能基を持つ置換ベンズアミドの生成。
酸化: ベンズアルデヒドまたは安息香酸の生成。
還元: アミンまたは脱ハロゲン化ベンズアミドの生成。
科学研究の応用
4-ブロモ-3-(ブロモメチル)-N-メトキシ-N-メチルベンズアミドは、科学研究においていくつかの応用を持っています。
化学: 特に医薬品や農薬の開発において、より複雑な有機分子の合成の中間体として使用されています。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 特に新しい治療薬を設計するための構成要素として、創薬における可能性のある用途が調査されています。
工業: 電子機器用ポリマーや先端材料など、特殊化学品や材料の製造に使用されています。
科学的研究の応用
4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
4-ブロモ-3-(ブロモメチル)-N-メトキシ-N-メチルベンズアミドの作用機序は、その用途に応じて、特定の分子標的との相互作用を伴います。たとえば、生物系では、この化合物は酵素または受容体と相互作用して、特定の生化学的経路の阻害または活性化につながる可能性があります。臭素原子とアミド基の存在は、化合物の標的への結合親和性と特異性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
メチル4-(ブロモメチル)-3-メトキシベンゾエート: ベンゼン環にメトキシ基とブロモメチル基が結合した類似の構造。
4-ブロモ-3-ニトロアニリン: ベンゼン環に臭素原子とニトロ基が結合している。
4-ブロモ-3-ホルミル-N-フェニル-5-プロピルチオフェン-2-カルボキサミド: チオフェン環に臭素原子とホルミル基が結合している。
独自性
4-ブロモ-3-(ブロモメチル)-N-メトキシ-N-メチルベンズアミドは、構造に臭素原子、ブロモメチル基、アミド基が組み合わされているため、独特です。
類似化合物との比較
Similar Compounds
Methyl 4-(bromomethyl)-3-methoxybenzoate: Similar structure with a methoxy group and a bromomethyl group on the benzene ring.
4-bromo-3-nitroaniline: Contains a bromine atom and a nitro group on the benzene ring.
4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: Contains a bromine atom and a formyl group on a thiophene ring.
Uniqueness
4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide is unique due to the combination of bromine atoms, a bromomethyl group, and an amide group in its structure
特性
分子式 |
C10H11Br2NO2 |
|---|---|
分子量 |
337.01 g/mol |
IUPAC名 |
4-bromo-3-(bromomethyl)-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C10H11Br2NO2/c1-13(15-2)10(14)7-3-4-9(12)8(5-7)6-11/h3-5H,6H2,1-2H3 |
InChIキー |
YSJGBBYYOAKRAK-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CC(=C(C=C1)Br)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Bromo-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12105957.png)
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B12105961.png)
![5-[(2E)-2-[1-(6-hydroxy-6-methylhept-4-yn-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B12105970.png)
![3-[3-(1-Methyl-5-oxopyrrolidin-2-yl)pyridin-4-yl]propanoic acid](/img/structure/B12105982.png)


![N-(5-(4-formylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B12105997.png)
![4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B12106004.png)
![3-Benzoyloxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride](/img/structure/B12106011.png)



![(Propan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12106039.png)
